molecular formula C11H18BrNO2 B033834 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone CAS No. 106609-75-0

3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone

Cat. No. B033834
M. Wt: 276.17 g/mol
InChI Key: HFZJIUWLPSTTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, also known as BDMF, is a synthetic compound that has been widely studied for its potential applications in various fields of science. BDMF is a heterocyclic compound that contains a furanone ring and a diethylaminoethyl group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism Of Action

The mechanism of action of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of bacterial and fungal enzymes, such as chitinase and β-glucosidase, which are involved in cell wall synthesis. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase, which is involved in viral replication. In addition, 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of cancer-related proteins, such as cyclin-dependent kinases, which are involved in cell cycle regulation.

Biochemical And Physiological Effects

3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can inhibit the growth of bacterial and fungal cells, as well as viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can reduce the growth of tumors in animal models, indicating its potential as a cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad-spectrum activity against various microorganisms and cancer cells, making it a versatile tool for research. However, one limitation of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, including its potential applications in drug development, its mechanism of action, and its toxicity profile. One direction is to further investigate the antibacterial, antifungal, and antiviral properties of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop new drugs based on its structure. Another direction is to investigate the molecular targets of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to elucidate its mechanism of action in more detail. Finally, future research should aim to better understand the toxicity profile of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop safer and more effective derivatives for use in research and drug development.

Synthesis Methods

3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can be synthesized using various methods, including the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine hydrochloride, followed by reduction with lithium aluminum hydride. Both methods have been shown to yield high purity 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone.

Scientific Research Applications

3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and pharmacology. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

106609-75-0

Product Name

3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

3-bromo-5-(diethylaminomethyl)-4,5-dimethylfuran-2-one

InChI

InChI=1S/C11H18BrNO2/c1-5-13(6-2)7-11(4)8(3)9(12)10(14)15-11/h5-7H2,1-4H3

InChI Key

HFZJIUWLPSTTLY-UHFFFAOYSA-N

SMILES

CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C

Canonical SMILES

CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C

synonyms

3-bromo-5-(diethylaminomethyl)-4,5-dimethyl-furan-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.